molecular formula C21H22N4O2S B2860897 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-42-6

2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2860897
CAS RN: 860650-42-6
M. Wt: 394.49
InChI Key: IAIKORXOXLAORT-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, 2-Amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented . More research is needed to understand its reactivity and potential applications.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline and its derivatives have been a significant area of research. These compounds have shown promising results against various bacterial and fungal species. For instance, their effectiveness has been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. They have also been evaluated against yeast and fungi, including Candida albicans and Aspergillus niger, showcasing a broad spectrum of antimicrobial activity (Al-Salahi et al., 2013).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of this compound derivatives have been explored extensively. These studies focus on creating various derivatives to understand their structure-activity relationships and potential applications. For example, new methodologies have been developed for the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, which serve as a foundation for further chemical modifications and potential therapeutic applications (Pokhodylo & Obushak, 2019).

Biological Activities

The biological activities of these compounds extend beyond their antimicrobial effects. Some derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them potential candidates for the development of new therapeutic agents. The exploration of their biological activities includes studies on their anti-monoamine oxidase and antitumor effects, highlighting the therapeutic versatility of these compounds (Markosyan et al., 2015).

Antifungal and Antibacterial Properties

Further research has delved into the antifungal and antibacterial properties of these derivatives, comparing them with established antimicrobial agents. This research underscores the potential of these compounds to serve as a basis for the development of new antimicrobial drugs, particularly in the face of rising antibiotic resistance (Hassan, 2013).

Future Directions

The future directions for research on “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to new applications .

properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-9-7-6-8-13(14)2/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIKORXOXLAORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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